

Check Availability & Pricing

Application Notes and Protocols for PCR-Based Detection of Exserohilum Species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Exserohilone	
Cat. No.:	B15612487	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the sensitive and specific detection of Exserohilum species using Polymerase Chain Reaction (PCR)-based methods. The protocols outlined below are intended for research and diagnostic applications, offering reliable tools for the identification and quantification of these clinically and agriculturally significant fungi.

Exserohilum is a genus of fungi that includes species known to cause disease in both plants and animals, including humans. Notably, Exserohilum rostratum was identified as the primary causative agent in a major outbreak of fungal meningitis.[1][2][3] Exserohilum turcicum is a significant plant pathogen, causing Northern Corn Leaf Blight, which leads to considerable crop losses. Accurate and rapid detection methods are crucial for clinical diagnosis, epidemiological surveillance, and agricultural disease management. Molecular techniques, particularly PCR-based assays, offer significant advantages in sensitivity and specificity over traditional culture-based methods.[3][4][5]

I. Overview of PCR-Based Detection Methods

Several PCR-based methodologies have been developed for the detection of Exserohilum species. These primarily target conserved yet species-variable regions of the fungal genome, such as the Internal Transcribed Spacer (ITS) regions of the ribosomal DNA and other specific genes like beta-tubulin. The most common approaches include conventional PCR for

qualitative detection and quantitative real-time PCR (qPCR) for both detection and quantification of fungal load.

Target Genes for Exserohilum Detection:

- Internal Transcribed Spacer (ITS) Region: The ITS region, particularly ITS1 and ITS2, is a widely used target for fungal identification due to its high copy number and sequence variability between species, while being conserved within a species.[1][3][6]
- Beta-tubulin Gene: This gene is also utilized for fungal identification and phylogenetic studies.[7][8][9]
- Cytochrome P450 oxidoreductase (cpr1) gene: This has been used as a target for qPCRbased quantification of E. turcicum in plant tissues.[10]

II. Quantitative Data Summary

The following tables summarize the performance characteristics of various PCR assays for the detection of Exserohilum species, providing a comparative overview of their sensitivity and target information.

Table 1: Quantitative Real-Time PCR (qPCR) Assays for Exserohilum rostratum

Assay Type	Target Gene	Limit of Detection (LOD)	Linear Quantification Range	Reference
Molecular Beacon qPCR	ITS1 region	100 fg of genomic DNA	200 fg to 20 ng	[1][2][4][11]
TaqMan qPCR	ITS2 region	More sensitive than conventional PCR and culture	Not specified	[3][12]

Table 2: Primer and Probe Sets for Exserohilum Detection

Species	Target	Primer/Prob e Name	Sequence (5' to 3')	Amplicon Size	Reference
E. rostratum	ITS2	EXS 1F	TTG TCT CTC CCC TTG TTG G	Not specified	[3]
EXS 1R	CCG CCC CGT GGA TTG GAA	[3]			
Probe	FAM-TTG GCA GCC GAC CTA CTG GTT TT- BHQ1	[3]	_		
E. turcicum	ITS1	SEF/SER- Et41 (Forward)	Not specified in provided text	348 bp	[5]
SEF/SER- Et41 (Reverse)	Not specified in provided text	[5]			
E. turcicum	ITS	ESF	GCCGGCTG CCAATTGTT TTA	356 bp	[6]
ESR	CCCATGTCT TTTGCGCA CTT	[6]			
E. turcicum	Beta-tubulin	TUBUF2	CGGTAACAA CTGGGCCA AGG	Not specified	[7]
TUBUR1	CCTGGTACT GCTGGTACT CAG	[7]			

E. turcicum	cpr1	EtCPR1Q (Forward)	Not specified in provided text	109 bp	[10]
EtCPR1Q (Reverse)	Not specified in provided text	[10]			

III. Experimental Protocols

A. Protocol 1: Molecular Beacon Real-Time PCR for Exserohilum rostratum Detection

This protocol is adapted from a species-specific molecular beacon real-time PCR assay for the rapid diagnosis of E. rostratum.[1][11]

1. DNA Extraction:

 Extract total genomic DNA from clinical samples (e.g., cerebrospinal fluid, tissue biopsy) or fungal cultures using a suitable commercial kit or standard fungal DNA extraction protocol.

2. PCR Reaction Setup:

• Prepare the following 25 μ L reaction mixture in a real-time PCR tube:

Component	Volume	Final Concentration
2x Premix Ex Taq	12.5 μL	1x
E. rostratum Forward Primer	Variable	0.2 μΜ
E. rostratum Reverse Primer	Variable	0.2 μΜ
E. rostratum Molecular Beacon Probe	Variable	0.1 μΜ
ROX Dye II	0.5 μL	As per manufacturer
DNA Template	2 μL	-
Nuclease-free water	To 25 μL	-

3. Thermal Cycling Conditions:

• Perform the real-time PCR using the following cycling conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	95°C	20 seconds	45
Annealing	53°C	30 seconds	
Extension	72°C	30 seconds	_

4. Data Analysis:

- Monitor fluorescence during the annealing step. A positive result is indicated by an increase in fluorescence above the baseline threshold.
- Quantification can be achieved by including a standard curve of known concentrations of E.
 rostratum genomic DNA.

B. Protocol 2: TaqMan Real-Time PCR for Exserohilum rostratum Detection

This protocol is based on a TaqMan real-time PCR assay targeting the ITS2 region of E. rostratum.[3]

1. DNA Extraction:

• Extract DNA from body fluids or tissues as described in Protocol 1.

2. PCR Reaction Setup:

• Prepare the following 25 μ L reaction mixture:

Component	Volume	Final Concentration
2x TaqMan Universal Master Mix	12.5 μL	1x
EXS 1F Primer	Variable	0.2 μΜ
EXS 1R Primer	Variable	0.2 μΜ
TaqMan Probe	Variable	0.1 μΜ
DNA Template	5 μL	-
Nuclease-free water	To 25 μL	-

3. Thermal Cycling Conditions:

• Perform the real-time PCR using the following cycling conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	95°C	15 seconds	45
Annealing	54°C	30 seconds	
Extension	72°C	10 seconds	_

4. Data Analysis:

• Collect fluorescence data during the extension step. The cycle threshold (Ct) value is used to determine the presence and quantity of the target DNA.

C. Protocol 3: Conventional PCR for Exserohilum turcicum Detection

This protocol is for the specific detection of E. turcicum from infected plant tissues using conventional PCR.[5][6]

1. DNA Extraction:

 Extract fungal DNA directly from infected corn leaves or from pure cultures using a CTABbased method or a commercial plant DNA extraction kit.[7]

2. PCR Reaction Setup:

Prepare the following 25 μL reaction mixture:

Component	Volume	Final Concentration
10x PCR Buffer	2.5 μL	1x
dNTP Mixture (2.5 mM each)	2.0 μL	0.2 mM
ESF Primer (10 μM)	0.5 μL	0.2 μΜ
ESR Primer (10 μM)	0.5 μL	0.2 μΜ
Taq DNA Polymerase (5 U/μL)	0.15 μL	0.75 U
DNA Template	1 μL	-
Nuclease-free water	To 25 μL	-

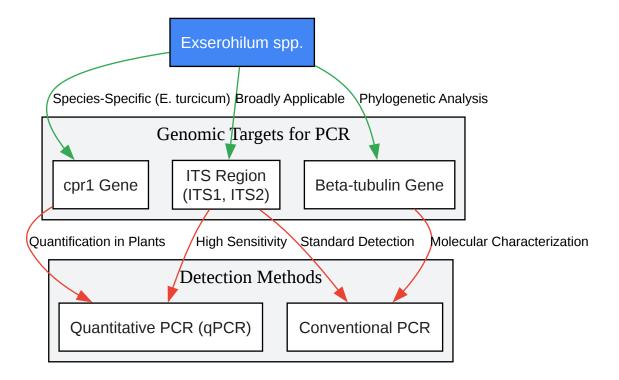
3. Thermal Cycling Conditions:

• Perform PCR using the following cycling conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	94°C	5 minutes	1
Denaturation	94°C	45 seconds	35
Annealing	55°C	45 seconds	
Extension	72°C	45 seconds	-
Final Extension	72°C	10 minutes	1

4. Product Visualization:

- Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a suitable DNA stain.
- A band of approximately 356 bp indicates a positive detection of E. turcicum.[6]


IV. Visualized Workflows and Logical Relationships

Click to download full resolution via product page

Caption: General workflow for PCR-based detection of Exserohilum species.

Click to download full resolution via product page

Caption: Logical relationship of target genes for Exserohilum detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Real-Time PCR Assay for Rapid Detection and Quantification of Exserohilum rostratum, a Causative Pathogen of Fungal Meningitis Associated with Injection of Contaminated Methylprednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time PCR assay for rapid detection and quantification of Exserohilum rostratum, a causative pathogen of fungal meningitis associated with injection of contaminated methylprednisolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of Real-Time PCR for Detection of Exserohilum rostratum in Body and Tissue Fluids during the Multistate Outbreak of Fungal Meningitis and Other Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kasetsartjournal.ku.ac.th [kasetsartjournal.ku.ac.th]
- 6. CN105648106A Exserohilum turcicum molecular detection primers and quick detection method Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. infezmed.it [infezmed.it]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. journals.asm.org [journals.asm.org]
- 12. Utility of real-time PCR for detection of Exserohilum rostratum in body and tissue fluids during the multistate outbreak of fungal meningitis and other infections PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PCR-Based Detection of Exserohilum Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612487#pcr-based-detection-methods-for-exserohilum-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com